molecular formula C16H22N2O2 B12140326 N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide

N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide

Cat. No.: B12140326
M. Wt: 274.36 g/mol
InChI Key: JQRKEAJACOKFDH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with cyclohexylamine and an appropriate coupling agent. One common method involves the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(cyclohexylamino)-2-oxoethyl)-4-chlorobenzamide
  • N-(2-(cyclohexylamino)-2-oxoethyl)-4-fluorobenzamide
  • N-(2-(cyclohexylamino)-2-oxoethyl)-4-bromobenzamide

Uniqueness

N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the cyclohexylamino group also contributes to its distinct properties compared to other benzamides .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-[2-(cyclohexylamino)-2-oxoethyl]-4-methylbenzamide

InChI

InChI=1S/C16H22N2O2/c1-12-7-9-13(10-8-12)16(20)17-11-15(19)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,20)(H,18,19)

InChI Key

JQRKEAJACOKFDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NC2CCCCC2

Origin of Product

United States

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